N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation followed by alkylation with dimethylamine.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the quinoline derivative with 2,4-difluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinoline ring or the sulfamoyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The sulfamoyl group may enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Sulfa Drugs: Contain a sulfamoyl group and are used as antibiotics.
Uniqueness
N-(2,4-difluorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is unique due to the combination of its quinoline core, sulfamoyl group, and difluorophenyl moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19F2N3O3S2 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19F2N3O3S2/c1-12-8-20(29-11-19(26)23-18-6-4-13(21)9-16(18)22)24-17-7-5-14(10-15(12)17)30(27,28)25(2)3/h4-10H,11H2,1-3H3,(H,23,26) |
InChI Key |
QLOQNBDKRLZQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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